molecular formula C16H22N4O4 B2684355 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one CAS No. 2034438-36-1

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

Cat. No.: B2684355
CAS No.: 2034438-36-1
M. Wt: 334.376
InChI Key: ZOPFTLFBFVFUNS-UHFFFAOYSA-N
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Description

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone core, a piperidine ring, and a methoxypyrazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxypyrazine Group: This step often involves nucleophilic substitution reactions where a methoxypyrazine derivative is introduced to the piperidine ring.

    Formation of the Pyrrolidinone Core: This is typically achieved through amide bond formation reactions, where the piperidine derivative is coupled with a suitable carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the methoxypyrazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The methoxypyrazine moiety may interact with enzymes or receptors, modulating their activity. The piperidine and pyrrolidinone rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one
  • 6-{3-[(6-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline

Uniqueness

4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-19-9-11(6-15(19)21)16(22)20-5-3-4-12(10-20)24-14-8-17-7-13(18-14)23-2/h7-8,11-12H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPFTLFBFVFUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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